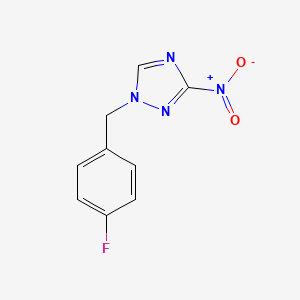

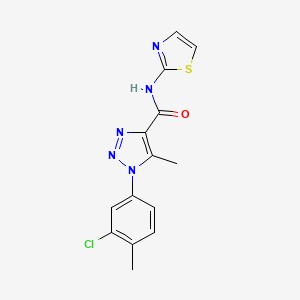

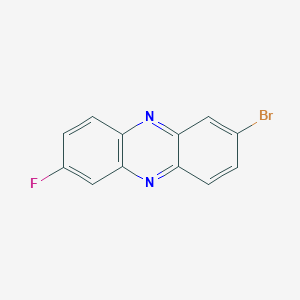

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group attached to a fluorine atom . They are often used in the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of similar fluorobenzyl compounds typically involves multiple steps . For example, a potential dopamine D4 receptor ligand, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, was synthesized through a four-step process .Molecular Structure Analysis

The molecular structure of fluorobenzyl compounds can be analyzed using techniques such as 19F NMR . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .Chemical Reactions Analysis

The chemical reactions of fluorobenzyl compounds can be complex and depend on the specific compound. For example, the metabolism of 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22), a synthetic cannabinoid, was found to involve UDP-glucuronosyltransferases (UGTs) .Physical And Chemical Properties Analysis

Fluorobenzyl compounds have unique physical and chemical properties due to the presence of the fluorine atom . The electron withdrawing and inductive field effects from a single fluorine nucleus can affect properties such as acidity, lipophilicity, and polarity .Applications De Recherche Scientifique

1. Structural and Interaction Analysis

1,2,4-triazole derivatives, including compounds similar to 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole, have been studied for their intermolecular interactions. These interactions are analyzed using various techniques like X-ray diffraction, thermal techniques, and quantum mechanical calculations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Shukla et al., 2014).

2. Antimicrobial Properties

Research has shown that triazole derivatives possess significant antimicrobial activities. For instance, a series of triazole compounds were synthesized and evaluated for their effectiveness against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Upmanyu et al., 2011).

3. Inhibition of α-Glucosidase and Antioxidant Activities

Triazole derivatives, including those with fluorobenzyl groups, have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. These studies suggest their potential use in treating diseases like diabetes and in applications requiring antioxidant properties (Menteşe et al., 2015).

4. Anti-tuberculosis Activity

Derivatives of 1,2,4-triazole, including nitro-triazoles, have been synthesized and tested for their anti-tuberculosis activity. This research contributes to the ongoing efforts in finding new treatments for tuberculosis (Walczak et al., 2004).

5. Antitrypanosomal Agents

Novel 3-nitro-1H-1,2,4-triazole-based compounds have been characterized for their potential as antitrypanosomal agents, demonstrating significant activity against Trypanosoma cruzi, a parasite causing Chagas disease (Papadopoulou et al., 2012).

6. Synthesis Techniques and Multicomponent Reactions

Studies on the synthesis of triazole derivatives through multi-component reactions highlight the versatility and efficiency of these methods in producing compounds with potential biological and chemical applications (Vo, 2020).

7. Corrosion Inhibition

Triazole Schiff bases, including derivatives of 1,2,4-triazole, have been evaluated as corrosion inhibitors on mild steel, demonstrating their potential in industrial applications for protecting metals against corrosion (Chaitra et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZAQSWOIBJAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)